molecular formula C18H30ClNO2 B583694 (R)-Penbutolol Hydrochloride CAS No. 57130-27-5

(R)-Penbutolol Hydrochloride

Cat. No.: B583694
CAS No.: 57130-27-5
M. Wt: 327.893
InChI Key: ITZWQFLTSRCDPC-XFULWGLBSA-N
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Description

®-Penbutolol Hydrochloride is a beta-adrenergic receptor antagonist used primarily in the treatment of hypertension and angina pectoris. It is a racemic mixture, with the ®-enantiomer being the active form. This compound works by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Penbutolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

    Formation of the Intermediate: The initial step involves the preparation of a chiral intermediate through asymmetric synthesis or chiral resolution.

    Cyclization: The intermediate undergoes cyclization to form the core structure of penbutolol.

    Hydrochloride Formation: The final step involves the conversion of the penbutolol base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-Penbutolol Hydrochloride is optimized for large-scale synthesis. This involves:

    Batch Processing: The synthesis is carried out in large reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Penbutolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

®-Penbutolol Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Studied for its therapeutic potential in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

®-Penbutolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway.

Comparison with Similar Compounds

    Propranolol Hydrochloride: Another beta-adrenergic receptor antagonist used for similar indications.

    Atenolol Hydrochloride: A selective beta-1 receptor antagonist with a similar mechanism of action.

    Metoprolol Hydrochloride: A beta-1 selective antagonist used in the treatment of hypertension and angina.

Uniqueness: ®-Penbutolol Hydrochloride is unique due to its specific enantiomeric form, which provides a distinct pharmacological profile. It offers a balance between beta-1 and beta-2 receptor blockade, making it effective for a broader range of cardiovascular conditions.

Properties

IUPAC Name

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWQFLTSRCDPC-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858284
Record name (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57130-27-5
Record name (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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